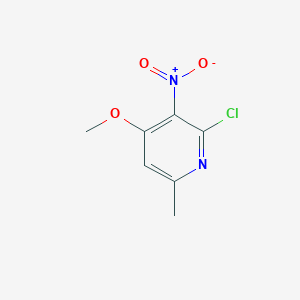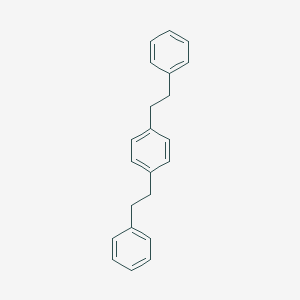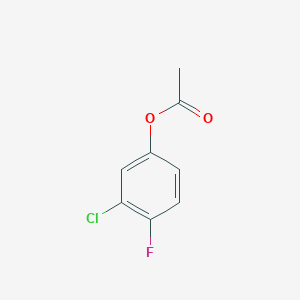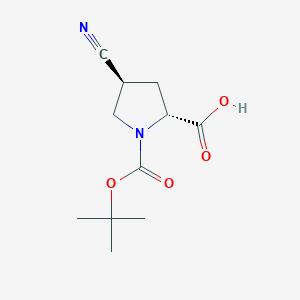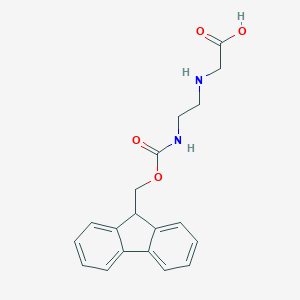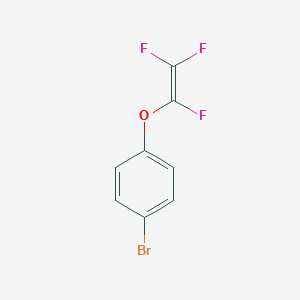
(S)-1-(o-Methoxyphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(o-Methoxyphenyl)-1-propanol, also known as (S)-(+)-MOP, is a chiral alcohol that has been widely used in scientific research. It is a compound that has a unique chemical structure, which makes it a valuable tool in various fields of research.
Aplicaciones Científicas De Investigación
(S)-(+)-MOP has been used in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of other chiral compounds. It has also been used as a resolving agent for racemic mixtures. In addition, (S)-(+)-MOP has been used as a ligand in asymmetric catalysis. It has been shown to be an effective catalyst in various reactions, including the aldol reaction, Mannich reaction, and Michael addition.
Mecanismo De Acción
The mechanism of action of (S)-(+)-MOP is not fully understood. However, it is believed to act as a chiral auxiliary or a resolving agent by forming diastereomeric complexes with the substrate. The diastereomeric complex can then be separated by chromatography or recrystallization, resulting in the isolation of the desired enantiomer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-(+)-MOP. However, it has been shown to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-(+)-MOP in lab experiments is its chiral selectivity. It allows for the synthesis of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using (S)-(+)-MOP is its cost. It is more expensive than other chiral auxiliaries and resolving agents.
Direcciones Futuras
There are several future directions for the use of (S)-(+)-MOP in scientific research. One direction is the development of new synthetic methods using (S)-(+)-MOP as a catalyst. Another direction is the use of (S)-(+)-MOP in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, the use of (S)-(+)-MOP in the development of new analytical methods for the determination of enantiomeric purity is another potential future direction.
Métodos De Síntesis
The synthesis of (S)-(+)-MOP involves the reaction of (S)-phenylglycinol with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which results in the formation of (S)-(+)-MOP. The final product is obtained by recrystallization from ethanol.
Propiedades
Número CAS |
114389-71-8 |
|---|---|
Nombre del producto |
(S)-1-(o-Methoxyphenyl)-1-propanol |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1S)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m0/s1 |
Clave InChI |
VZYLWUFNOMSQSJ-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
SMILES canónico |
CCC(C1=CC=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



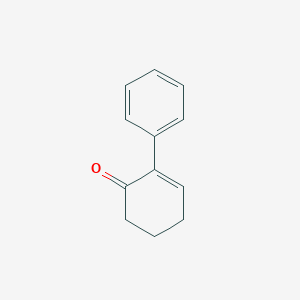
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


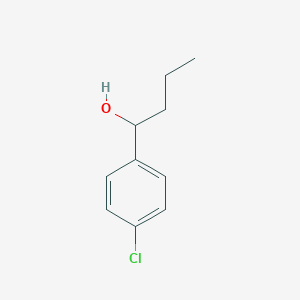
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
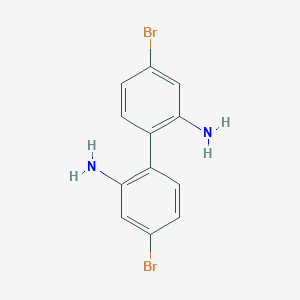
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
